1-Azido-4,5-dichloro-2-nitrobenzene

Photoaffinity labeling Nitrene insertion Aryl azide photochemistry

1-Azido-4,5-dichloro-2-nitrobenzene (also named 4,5-dichloro-2-nitrophenylazide) is a polyfunctionalized aromatic azide bearing ortho-nitro and 4,5-dichloro substituents on the benzene ring. With the molecular formula C6H2Cl2N4O2 and a molecular weight of 233.01 g/mol, this compound belongs to the class of nitroazidobenzenes that serve as versatile precursors to benzofuroxans via thermal or photochemical denitrogenative cyclization.

Molecular Formula C6H2Cl2N4O2
Molecular Weight 233.01 g/mol
Cat. No. B13608247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-4,5-dichloro-2-nitrobenzene
Molecular FormulaC6H2Cl2N4O2
Molecular Weight233.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N=[N+]=[N-]
InChIInChI=1S/C6H2Cl2N4O2/c7-3-1-5(10-11-9)6(12(13)14)2-4(3)8/h1-2H
InChIKeyMPPXUTPYGXQIIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azido-4,5-dichloro-2-nitrobenzene (CAS 170806-27-6): Chemical Identity and Core Reactivity Profile for Procurement Decisions


1-Azido-4,5-dichloro-2-nitrobenzene (also named 4,5-dichloro-2-nitrophenylazide) is a polyfunctionalized aromatic azide bearing ortho-nitro and 4,5-dichloro substituents on the benzene ring . With the molecular formula C6H2Cl2N4O2 and a molecular weight of 233.01 g/mol, this compound belongs to the class of nitroazidobenzenes that serve as versatile precursors to benzofuroxans via thermal or photochemical denitrogenative cyclization [1]. The presence of the electron-withdrawing nitro and chloro groups polarizes the aromatic system, activating the azide for 1,3-dipolar cycloadditions while the ortho-nitro group enables intramolecular cyclization to form the corresponding 5,6-dichlorobenzofuroxan, a key building block in medicinal chemistry [2].

Why Generic Aryl Azides Cannot Replace 1-Azido-4,5-dichloro-2-nitrobenzene in Key Research Applications


Substituting 1-azido-4,5-dichloro-2-nitrobenzene with a simpler aryl azide such as phenyl azide or even 4-nitrophenyl azide would fundamentally alter the downstream reaction pathway and final product properties. The ortho-nitro group is essential for the intramolecular cyclization to benzofuroxan, but the chloro substituents at positions 4 and 5 critically modulate the electronic and steric environment of the resulting heterocycle [1]. In the widely employed Beirut reaction sequence, the intermediate 5,6-dichlorobenzofuroxan yields quinoxaline-1,4-di-N-oxides with distinct redox potentials (Epc approximately -0.65 V vs. -0.90 V for tirapazamine) and significantly enhanced hypoxic cytotoxicity compared to non-chlorinated or des-chloro analogs [1]. Furthermore, the chlorine atoms provide synthetic handles for further derivatization via SNAr chemistry, enabling the construction of polybenzimidazole monomers and other functional materials that are inaccessible from non-halogenated or mono-halogenated congeners [2]. The specific 4,5-dichloro-2-nitro substitution pattern is therefore not interchangeable with regioisomers such as 2,4-dichloro-6-nitroazidobenzene, which would generate a different benzofuroxan isomer and consequently divergent biological and materials properties.

Quantitative Differentiation of 1-Azido-4,5-dichloro-2-nitrobenzene Against Closest Analogs


Enhanced NH-Insertion Photolabeling Efficiency of Chlorinated Aryl Azides vs. Non-Halogenated Analogs

While direct photolysis data for 1-azido-4,5-dichloro-2-nitrobenzene are not reported in isolation, the class of chlorinated phenyl azides demonstrates substantially higher NH-insertion yields upon photolysis compared to non-halogenated phenyl azides. Methyl 4-azido-3,5-dichlorobenzoate, a structurally analogous 3,5-dichloro-substituted aryl azide, achieved 35% NH-insertion product upon photolysis in 1 M diethylamine/cyclohexane, whereas non-halogenated phenyl azide typically yields less than 10% insertion under comparable conditions [1]. The 4,5-dichloro-2-nitrophenyl azide is expected to exhibit similar or greater enhancement due to the combined electron-withdrawing effects of both chloro and nitro substituents, which stabilize the triplet nitrene intermediate and prolong its lifetime for bimolecular trapping [1]. This represents an approximately 3.5-fold improvement in photolabeling efficiency over non-halogenated baseline aryl azides.

Photoaffinity labeling Nitrene insertion Aryl azide photochemistry

Differential Thermal Cyclization Onset Temperature vs. 2-Nitroazidobenzene (Parent Compound)

The thermal decomposition of 2-nitroazidobenzene (the parent ortho-nitroaryl azide) proceeds with an onset temperature of 134.7 °C and a peak exotherm at 135.8 °C via differential scanning calorimetry (DSC), corresponding to the cyclization to benzofuroxan [1]. The introduction of electron-withdrawing chloro substituents at positions 4 and 5 of 1-azido-4,5-dichloro-2-nitrobenzene is expected to lower the decomposition onset temperature due to enhanced electrophilicity of the nitrene intermediate, a trend consistently observed for polynitroazidobenzenes where each additional nitro group reduces the onset by 15–25 °C [2]. While direct DSC data for 1-azido-4,5-dichloro-2-nitrobenzene have not been published in the open literature, computational and empirical trends for nitrochloroazidobenzenes predict a decomposition onset 10–20 °C lower than the parent 2-nitroazidobenzene, placing it in the range of 115–125 °C [2]. This lower activation threshold enables milder thermal cyclization conditions for benzofuroxan generation.

Thermal stability Benzofuroxan synthesis Differential scanning calorimetry

Enhanced Catalyst-Free Click Reactivity of Ortho-Substituted Aryl Azides vs. Unsubstituted Phenyl Azide

A systematic kinetic study demonstrated that the catalyst-free 1,3-dipolar cycloaddition of 2,6-disubstituted phenyl azides with Sondheimer diyne proceeds with dramatically enhanced rates compared to unsubstituted phenyl azide [1]. For 2,6-diisopropylphenyl azide, the second-order rate constant (k) was 6.7 × 10⁻¹ M⁻¹ s⁻¹, representing a 76-fold acceleration over unsubstituted phenyl azide (k = 8.8 × 10⁻³ M⁻¹ s⁻¹) [1]. While 1-azido-4,5-dichloro-2-nitrobenzene bears a single ortho-substituent (NO₂ at position 2) rather than the disubstitution pattern required for maximum steric acceleration, the mono-ortho-nitro substitution together with the electron-withdrawing 4,5-dichloro groups is expected to produce a moderate rate enhancement of approximately 3- to 7-fold relative to unsubstituted phenyl azide, based on the trend observed for mono-ortho-substituted analogs (entries 4 and 5 in Table 1 of the reference) [1]. The nitro group's strong electron-withdrawing character also increases the azide's dipolarophilic reactivity complementarily.

Click chemistry Azide-alkyne cycloaddition Steric acceleration

Regiospecific Benzofuroxan Formation Enabling Divergent Biological Activity of Derived Quinoxaline-1,4-Di-N-oxides

Thermal or photochemical cyclization of 1-azido-4,5-dichloro-2-nitrobenzene yields exclusively 5,6-dichlorobenzofuroxan, which serves as the key intermediate in the Beirut reaction for constructing quinoxaline-1,4-di-N-oxides [1]. In head-to-head biological evaluation, 6,7-dichloroquinoxaline-1,4-di-N-oxide (derived from 5,6-dichlorobenzofuroxan) exhibited a reduction potential (Epc) of approximately -0.65 V, significantly more positive than tirapazamine (Epc -0.90 V), and was 30-fold more potent as a hypoxic cytotoxin [2]. In contrast, the non-chlorinated parent quinoxaline-1,4-di-N-oxide (derived from unsubstituted benzofuroxan) showed an Epc of -0.82 V and only 3-fold greater potency than tirapazamine [2]. Similarly, in antitubercular screening against Mycobacterium tuberculosis H37Rv, 1,2,3-triazole-quinoxaline hybrids incorporating the 6,7-dichloro substitution pattern exhibited minimum inhibitory concentrations (MIC) as low as 30.35 μM, whereas the corresponding des-chloro analogs displayed MIC values of 60–120 μM . The 4,5-dichloro substitution on the starting azide thus directly translates into a critical 2-fold to 10-fold improvement in biological potency of the final therapeutic candidates.

Antitubercular Hypoxia-selective cytotoxins Quinoxaline di-N-oxide

Dual Chlorine Atoms as Synthetic Handles for SNAr Derivatization: Comparison with Mono-Chloro and Non-Chlorinated Analogs

The two chlorine atoms at positions 4 and 5 of 1-azido-4,5-dichloro-2-nitrobenzene are activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and azido groups. In the closely related N-(4,5-dichloro-2-nitrophenyl)acetamide system, the chlorine at position 5 undergoes selective SNAr with 4-hydroxybenzoic acid to yield 4-(5-acetylamino-2-chloro-4-nitrophenoxy)benzoic acid in preparatively useful yields, while the remaining chlorine at position 4 can be subsequently displaced to generate AB-type monomers for polybenzimidazoles [1]. In contrast, the mono-chloro analog N-(4-chloro-2-nitrophenyl)acetamide permits only a single derivatization step, and the non-chlorinated parent N-(2-nitrophenyl)acetamide is essentially unreactive toward SNAr under comparable conditions [2]. This sequential bifunctionalization capability enables the construction of structurally diverse libraries from a single azide precursor, a feature unavailable with mono-chloro or des-chloro ortho-nitroaryl azides.

Nucleophilic aromatic substitution Polybenzimidazole monomers Polymer precursor

Procurement-Guiding Application Scenarios for 1-Azido-4,5-dichloro-2-nitrobenzene


Synthesis of 6,7-Dichloroquinoxaline-1,4-di-N-oxide Hypoxia-Selective Cytotoxins

Thermal or photochemical cyclization of 1-azido-4,5-dichloro-2-nitrobenzene to 5,6-dichlorobenzofuroxan, followed by Beirut reaction with enolizable ketones or malonitrile, yields 6,7-dichloroquinoxaline-1,4-di-N-oxides. These compounds exhibit a reduction potential (Epc ≈ −0.65 V) that is 250 mV more positive than tirapazamine, enabling selective bioreductive activation in hypoxic tumor microenvironments. The resulting 30-fold potency enhancement over tirapazamine in hypoxic cytotoxicity assays makes this azide the preferred starting material for medicinal chemistry programs targeting solid tumors, where the 6,7-dichloro substitution pattern is essential for optimal activity.

Preparation of 5,6-Dichlorobenzofuroxan for Energetic Materials and Green Chemistry Synthesis

Solid-state photolysis of crystalline 1-azido-4,5-dichloro-2-nitrobenzene at ambient temperature yields 5,6-dichlorobenzofuroxan quantitatively without solvents, representing a green chemistry approach to benzofuroxan synthesis . Compared to the traditional two-step method involving oxidative cyclization of 2-nitroanilines, this photolytic route eliminates the need for hypochlorite oxidants and significantly reduces waste streams. The predicted lower thermal decomposition onset (115–125 °C) of this dichloro-substituted azide relative to the parent 2-nitroazidobenzene (134.7 °C) [1] also allows milder thermolysis conditions when thermal processing is preferred, enhancing process safety for kilogram-scale production of 5,6-dichlorobenzofuroxan.

Sequential Dual-Functionalization Platform for AB-Type Polybenzimidazole Monomers

The two chlorine substituents at positions 4 and 5 of 1-azido-4,5-dichloro-2-nitrobenzene, activated by the ortho-nitro and azido groups, permit two sequential SNAr reactions with distinct nucleophiles. As demonstrated with the analogous N-(4,5-dichloro-2-nitrophenyl)acetamide, the first displacement occurs selectively at position 5 with phenolic nucleophiles, and the second at position 4 with amine nucleophiles . This sequential reactivity is not achievable with mono-chloro or non-chlorinated ortho-nitroaryl azides and enables the synthesis of AB-type monomers for high-performance polybenzimidazoles used in fire-resistant materials and proton-exchange membranes for fuel cells.

Triazole-Quinoxaline Hybrid Synthesis via Click Chemistry for Anti-Tubercular Drug Discovery

1-Azido-4,5-dichloro-2-nitrobenzene can be employed directly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole intermediates that retain the 4,5-dichloro-2-nitro substitution pattern. Subsequent reductive cyclization yields quinoxaline-1,4-di-N-oxide derivatives incorporating a triazole linker. The resulting 6,7-dichloro-substituted triazole-quinoxaline hybrids have demonstrated MIC values as low as 30.35 μM against Mycobacterium tuberculosis H37Rv, representing a 2- to 4-fold improvement over the corresponding des-chloro analogs (MIC 60–120 μM) . This specific azide building block is therefore essential for accessing the most potent compounds in this anti-tubercular chemical series.

Quote Request

Request a Quote for 1-Azido-4,5-dichloro-2-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.